molecular formula C10H14N5O7P B1682214 Vidarabine phosphate CAS No. 29984-33-6

Vidarabine phosphate

Katalognummer B1682214
CAS-Nummer: 29984-33-6
Molekulargewicht: 347.22 g/mol
InChI-Schlüssel: UDMBCSSLTHHNCD-UHTZMRCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vidarabine phosphate is an adenosine monophosphate nucleotide where ribose is replaced by an arabinose moiety . It has antiviral and possibly antineoplastic properties . It is used to treat various viral infections and has broad-spectrum activity against DNA viruses in cell cultures .


Synthesis Analysis

The synthesis of Vidarabine starts from arabinosyluracil and adenine . Uridine phosphorylase from Clostridium perfringens and a purine nucleoside phosphorylase from Aeromonas hydrophila are used as covalently immobilized biocatalysts . The synthesis of Vidarabine was scaled up and the product was isolated in 53% yield and 98.7% purity .


Molecular Structure Analysis

Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of Vidarabine .


Chemical Reactions Analysis

Vidarabine stops replication of herpes viral DNA in two ways: 1) competitive inhibition of viral DNA polymerase, and consequently 2) incorporation into and termination of the growing viral DNA chain . Vidarabine is sequentially phosphorylated by kinases to the triphosphate ara-ATP, which is the active form of Vidarabine that acts as both an inhibitor and a substrate of viral DNA polymerase .


Physical And Chemical Properties Analysis

Vidarabine phosphate has a molecular formula of C10H14N5O7P . It is a white to off-white crystalline powder .

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis of Vidarabine

A study by Serra et al. (2015) redesigned the synthesis of vidarabine, an antiviral drug, through a multienzymatic reaction. This enzymatic route was compared to the traditional chemical procedure, highlighting its 'greenness' and efficiency in terms of environmental impact and purity of the final product (Serra et al., 2015).

Potential as an AC5 Inhibitor

Research by Seifert (2014) explored the potential of vidarabine as an inhibitor of adenylyl cyclase 5 (AC5), a target for treating heart failure and cancer. The study, however, concluded that vidarabine is neither a potent nor a selective AC5 inhibitor, suggesting caution in its proposed new mechanisms of action and clinical uses (Seifert, 2014).

Multi-Enzymatic Cascade Reaction for Vidarabine Synthesis

Robescu et al. (2020) described a three-step multi-enzymatic reaction for the one-pot synthesis of vidarabine 5′-monophosphate, an antiviral drug. This innovative method utilized various enzymes for efficient synthesis, offering a new route for the productive synthesis of vidarabine 5′-monophosphate (Robescu et al., 2020).

Therapeutic Basis for Treating Adenovirus-Induced Haemorrhagic Cystitis

A study by Kurosaki et al. (2004) examined the therapeutic basis of vidarabine in the treatment of adenovirus-induced haemorrhagic cystitis in immunocompromised patients. The study supported the effectiveness of vidarabine in suppressing adenovirus replication, thus validating its use in this specific medical condition (Kurosaki et al., 2004).

Comparative Efficacy in Treating Varicella-Zoster Virus

Miwa et al. (2005) compared the efficacy of vidarabine with acyclovir in treating varicella-zoster virus (VZV). The study highlighted that vidarabine, with limited treatment duration, showed comparable anti-VZV activity to continuous treatment with acyclovir, indicating its prolonged antiviral activity (Miwa et al., 2005).

Cardiohemodynamic and Electrophysiological Effects

Wada et al. (2016) assessed the cardio-electropharmacological effects of vidarabine using a halothane-anesthetized canine model. The study found that effective doses of vidarabine inhibiting type 5 adenylyl cyclase did not affect cardiovascular variables, indicating its cardiac safety profile under physiological conditions (Wada et al., 2016).

Preparative Route to Vidarabine

Tamborini et al. (2020) presented a bi-enzymatic synthesis of vidarabine under continuous-flow conditions. This innovative approach offered a new way to prepare purine nucleosides, including vidarabine, with high yield and purity (Tamborini et al., 2020).

Antiviral Effects Against HSV 1 Infections

Wang et al. (2021) synthesized phosphamide-modified vidarabine compounds to improve its activity against herpes simplex virus type 1 (HSV-1). This modification aimed to overcome the rapid metabolism of vidarabine, indicating a potential new approach for enhancing its antiviral efficacy (Wang et al., 2021).

Safety And Hazards

Vidarabine should be handled with suitable protective clothing to avoid contact with skin and eyes . In case of acute massive overdosage by oral ingestion, the rapid deamination to arabinosylhypoxanthine should preclude any difficulty .

Zukünftige Richtungen

Vidarabine has been found to have a positive relationship with occlusal disharmony and cardiovascular disease via activation of β-adrenergic signaling in mice . Furthermore, inhibition of type 5 adenylyl cyclase (AC5), a major cardiac subtype in adults, protects the heart against oxidative stress . This suggests that AC5 inhibition with Vidarabine might be a new therapeutic approach for the treatment of cardiovascular disease associated with occlusal disharmony .

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401009318
Record name Vidarabine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vidarabine phosphate

CAS RN

29984-33-6
Record name ara-AMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29984-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vidarabine phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029984336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vidarabine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401009318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(5-O-phosphono-β-D-arabinofuranosyl)adenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIDARABINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/106XV160TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vidarabine phosphate
Reactant of Route 2
Vidarabine phosphate
Reactant of Route 3
Vidarabine phosphate
Reactant of Route 4
Vidarabine phosphate
Reactant of Route 5
Reactant of Route 5
Vidarabine phosphate
Reactant of Route 6
Vidarabine phosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.